molecular formula C15H13FO2 B6365246 2-(2,3-Dimethylphenyl)-5-fluorobenzoic acid, 95% CAS No. 1261901-53-4

2-(2,3-Dimethylphenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6365246
CAS RN: 1261901-53-4
M. Wt: 244.26 g/mol
InChI Key: WBHGITBUCRJZIW-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenyl)-5-fluorobenzoic acid, 95% (2,3-DMBFBA) is an organic compound belonging to the family of benzene carboxylic acids. It is a white crystalline solid with a molecular formula of C10H9FO2 and a molecular weight of 184.16 g/mol. 2,3-DMBFBA has a variety of applications in organic synthesis and scientific research. It is used as an intermediate in the synthesis of various organic compounds, and as a reagent in various biochemical and physiological studies.

Scientific Research Applications

2-(2,3-Dimethylphenyl)-5-fluorobenzoic acid, 95% has a variety of applications in scientific research. It is used as a reagent in various biochemical and physiological studies, including studies of enzyme kinetics, protein-ligand binding, and drug-receptor interactions. It is also used as an intermediate in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

2-(2,3-Dimethylphenyl)-5-fluorobenzoic acid, 95% acts as an inhibitor of certain enzymes and proteins. It binds to the active site of the enzyme or protein and blocks its activity. This inhibition can be used to study the structure and function of the enzyme or protein, as well as to determine the mechanism of action of drugs and other compounds.
Biochemical and Physiological Effects
2-(2,3-Dimethylphenyl)-5-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, and to inhibit the binding of certain proteins, such as the human epidermal growth factor receptor-2. It has also been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

2-(2,3-Dimethylphenyl)-5-fluorobenzoic acid, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable at room temperature. It also has a low toxicity, making it safe to use in laboratory settings. The main limitation of 2-(2,3-Dimethylphenyl)-5-fluorobenzoic acid, 95% is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for 2-(2,3-Dimethylphenyl)-5-fluorobenzoic acid, 95%. It could be used in the development of new drugs and other compounds, as well as in the development of new diagnostic tools. It could also be used in the study of enzyme-ligand interactions and drug-receptor interactions. Additionally, it could be used to develop new methods for the synthesis of organic compounds. Finally, it could be used to study the mechanism of action of drugs and other compounds, as well as to develop new methods for the delivery of drugs and other compounds.

Synthesis Methods

2-(2,3-Dimethylphenyl)-5-fluorobenzoic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 2,3-dimethylbenzaldehyde with hydrofluoric acid to form 2,3-dimethylbenzoyl fluoride. This reaction is conducted in a solvent such as acetic acid or ethanol at room temperature. The second step involves the reaction of 2,3-dimethylbenzoyl fluoride with sodium hydroxide to form 2-(2,3-Dimethylphenyl)-5-fluorobenzoic acid, 95%. This reaction is conducted in a solvent such as acetic acid or ethanol at room temperature.

properties

IUPAC Name

2-(2,3-dimethylphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-9-4-3-5-12(10(9)2)13-7-6-11(16)8-14(13)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHGITBUCRJZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=C(C=C2)F)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681328
Record name 4-Fluoro-2',3'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261901-53-4
Record name 4-Fluoro-2',3'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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